N-(1,1,1,3,3,3-hexafluoropropan-2-yl)morpholine-4-carboxamide
Overview
Description
N-(1,1,1,3,3,3-Hexafluoropropan-2-yl)morpholine-4-carboxamide is a fluorinated organic compound known for its unique chemical properties. The presence of hexafluoropropyl and morpholine groups in its structure imparts significant stability and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1,1,3,3,3-hexafluoropropan-2-yl)morpholine-4-carboxamide typically involves the reaction of hexafluoropropanol with morpholine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is often purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1,1,1,3,3,3-Hexafluoropropan-2-yl)morpholine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the hexafluoropropyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
N-(1,1,1,3,3,3-Hexafluoropropan-2-yl)morpholine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural properties.
Medicine: Investigated for its potential use in drug development, especially in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, including surfactants and polymers.
Mechanism of Action
The mechanism by which N-(1,1,1,3,3,3-hexafluoropropan-2-yl)morpholine-4-carboxamide exerts its effects involves interactions with specific molecular targets. The hexafluoropropyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The morpholine ring can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated properties but lacking the morpholine and carboxamide groups.
Hexafluoroisopropanol: Another fluorinated alcohol with applications in organic synthesis and material science.
Uniqueness
N-(1,1,1,3,3,3-Hexafluoropropan-2-yl)morpholine-4-carboxamide stands out due to the combination of the hexafluoropropyl group and the morpholine-4-carboxamide moiety. This unique structure imparts enhanced stability, reactivity, and specificity in its interactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
N-(1,1,1,3,3,3-hexafluoropropan-2-yl)morpholine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F6N2O2/c9-7(10,11)5(8(12,13)14)15-6(17)16-1-3-18-4-2-16/h5H,1-4H2,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPUACZRBUZLFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC(C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.